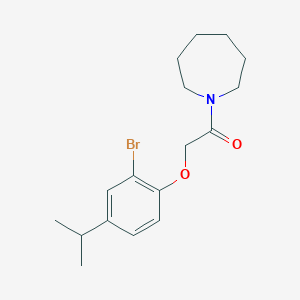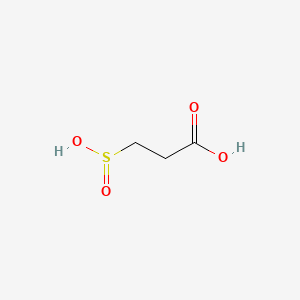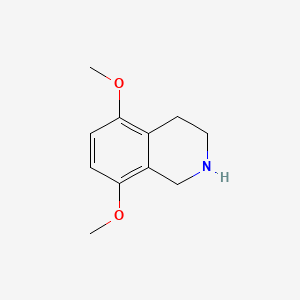
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Biogenic Amine Transporters Study
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine has been studied in the context of biogenic amine transporters. Researchers have identified it as a novel partial inhibitor and allosteric modulator of the dopamine transporter. This compound is shown to partially inhibit dopamine uptake and amphetamine-induced dopamine transporter-mediated release (Pariser et al., 2008).
Inhibitor of Nitric Oxide Synthase
Another study reported on a novel class of nitric oxide synthase inhibitors, which includes 2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine. This compound has shown nanomolar potency and high selectivity for the inducible isoform of the enzyme, displaying efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Role in Quinazoline Derivatives Synthesis
This compound is an important intermediate in the synthesis of other biologically active quinazoline derivatives. A study detailed a rapid synthetic method for such derivatives, highlighting their potential biological activities in medicine (Ouyang et al., 2016).
Zinc(II) Complexes Involvement
It also plays a role in the synthesis of zinc(II) complexes. These complexes are studied for their spectroscopic properties and potential applications in fluorescence and photoluminescence (Chai et al., 2018).
Antimicrobial Activity
A series of quinazolino-thiadiazoles, in which 2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine is a key component, have been synthesized and tested for their antimicrobial activity. The study found that these compounds displayed broad-spectrum antimicrobial activity against various bacterial and fungal strains (Patel et al., 2018).
Potential in Corrosion Inhibition
Furthermore, new compounds derived from this chemical, like 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one, have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the chemical's protective properties on metal surfaces (Errahmany et al., 2020).
Propiedades
Nombre del producto |
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine |
|---|---|
Fórmula molecular |
C21H16N4O2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(3-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O2/c26-25(27)17-10-6-9-16(13-17)20-23-19-12-5-4-11-18(19)21(24-20)22-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23,24) |
Clave InChI |
BPHLUJMJQBCHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)



